1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride
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Overview
Description
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, often considered a “privileged scaffold” within the drug discovery arena . This compound is characterized by the presence of a benzyl group, a methyl group, and a sulfonyl chloride group attached to the indole core.
Preparation Methods
The synthesis of 1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The sulfonyl chloride group can be introduced through sulfonation reactions using reagents like chlorosulfonic acid. Industrial production methods often employ one-pot, multi-component reactions to enhance efficiency and yield .
Chemical Reactions Analysis
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The indole core can undergo oxidation to form oxindoles or reduction to form indolines.
Electrophilic Aromatic Substitution: The benzyl and methyl groups on the indole ring can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
Common reagents used in these reactions include chlorosulfonic acid, phenylhydrazine, and various nucleophiles. Major products formed from these reactions include sulfonamides, sulfonate esters, oxindoles, and indolines .
Scientific Research Applications
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules . The indole core can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-2-methyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives such as:
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
1-Benzyl-2-methyl-1H-indole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-Benzyl-2-methyl-1H-indole-3-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for further functionalization compared to other similar compounds .
Properties
Molecular Formula |
C16H14ClNO2S |
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Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-benzyl-2-methylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-16(21(17,19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
CLBHCJLFBVZPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
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